2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C13H11FN6OS. It contains a fluorobenzyl group, a triazolopyrimidinyl group, a thio group, and a methoxyphenylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .Scientific Research Applications
Synthesis of [1,2,3]Triazolo[4,5-d]Pyrimidines
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidines, which are useful as pharmaceutically active compounds . The synthesis of these derivatives is a significant area of research .
Anti-proliferation Effect
The compound has potential applications in anti-proliferation studies. It has been used in quantitative structure–activity relationship (QSAR) studies to predict the anti-gastric cancer effect .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which the compound is a part of, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibitors have potential therapeutic applications in cancer treatment .
4. Antiproliferative Activities Against Cancer Cell Lines The compound has been synthesized and evaluated for its antiproliferative activities against various cancer cell lines . This includes gastric cancer, prostate cancer, lung cancer, esophageal cancer, and hepatocellular carcinoma .
Drug Discovery
The compound’s structure and properties can be used in drug discovery processes. Its key descriptors can help screen out efficient and novel drugs in the future .
Molecular Hybridization
The compound can be used in molecular hybridization, a process that combines the desirable features of two or more molecules to create a new compound with improved properties .
Future Directions
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase involved in the progression of certain human malignant tumors .
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration . Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of lsd1, a potential target of similar compounds, can affect various biochemical pathways related to cancer proliferation and migration .
Result of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to significantly inhibit the activity of lsd1 and suppress cell migration .
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-5-3-2-4-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROKZNTPAXXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide |
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